1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a potential non-classical isostere of indole , which is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Mode of Action
The mode of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This is followed by trapping reactions with various electrophiles .
Biochemical Pathways
The compound is known to have a donor-acceptor (d-a) interaction, presumably happening between the malononitrile group and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .
Result of Action
The result of the action of this compound is a significantly improved solubility in aqueous media when it is used as a substitution of the indole ring . This has been demonstrated in comparative assays between the original drug and the isostere .
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, this compound has been found to interact with nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and biological activity. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade when exposed to specific environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can have distinct biological activities, further contributing to the compound’s overall effects on cellular function.
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-9(3-1)12-7-8-13-10(12)5-6-11-13/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWKUYAZOTWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.